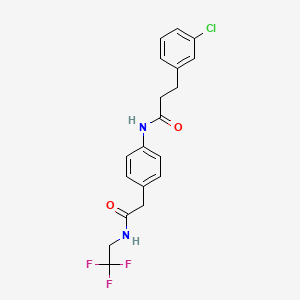

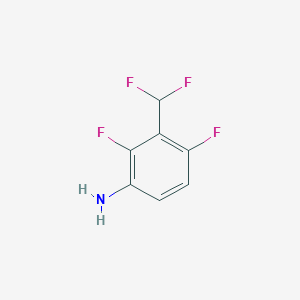

![molecular formula C17H15N3O2S B2887294 Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034481-39-3](/img/structure/B2887294.png)

Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound. It is related to a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives that were synthesized and evaluated for their affinity towards 5-HT1A receptors .

Synthesis Analysis

The synthesis of related compounds involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The structure reveals a four-coordinated dimethylboryl centre .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include a Pd(II)-catalyzed Sonogashira type cross-coupling reaction . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, Tris(2-(benzo[b]thiophen-2-yl)pyridineiridium, known as Ir(btpy)3, is an efficient red phosphorescent emitter (PHOLED). It is commonly used in organic light-emitting diodes and polymer solar cells as a dopant .科学的研究の応用

Polymer Solar Cells Enhancement

Research has shown significant efficiency enhancements in polymer solar cells when incorporating derivatives similar to Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone. Solvent treatment of thieno[3,4-b]-thiophene/benzodithiophene solar cells leads to improved charge-transport properties, reduced charge recombination, and simultaneous enhancement in open-circuit voltage, short-circuit current, and fill factor, demonstrating the potential of such compounds in solar energy applications (Huiqiong Zhou et al., 2013).

Organic Photovoltaic Devices

Novel analogs related to this compound, specifically containing benzo[b]thiophene, have been investigated as electron acceptors in bulk heterojunction thin-layer organic photovoltaic devices. These studies have focused on the solubility, morphology, and performance of the devices, highlighting the compound's relevance in enhancing solar cell efficiency (F. Matsumoto et al., 2010).

Anticancer Research

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. In particular, studies have identified specific compounds within this class that show promising cytotoxic effects against cancer cell lines, such as HepG-2, indicating the potential of these compounds in developing new anticancer therapies (Weijie Xu et al., 2017).

Microbial Investigation and Drug-likeness

An in silico approach has been applied to predict the drug-likeness and investigate the in vitro microbial activity of new conjugates related to this compound. This research has demonstrated the compounds' effectiveness against bacterial and fungal strains, as well as their favorable drug-likeness properties, suggesting a wide range of potential applications in medicinal chemistry and drug development (K. Pandya et al., 2019).

作用機序

Target of Action

The primary target of Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors implicates it in the serotonergic pathway . This pathway is consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .

Result of Action

The compound’s action on the 5-HT1A serotonin receptors can have a range of molecular and cellular effects. For instance, it can influence the regulation of various physiological functions, potentially impacting behaviors such as sleep and appetite .

将来の方向性

The future directions for research on this compound could involve further exploration of its potential applications, given its related compounds’ affinity towards 5-HT1A receptors . This could include further study of its synthesis, properties, and potential uses in various fields such as medicinal chemistry.

特性

IUPAC Name |

1-benzothiophen-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBCUCHSRFAYLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

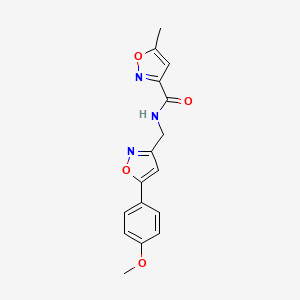

![Methyl (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B2887213.png)

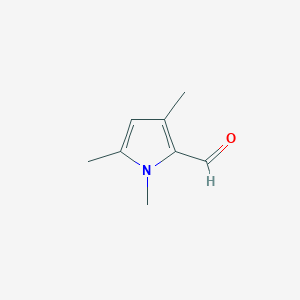

![Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2887214.png)

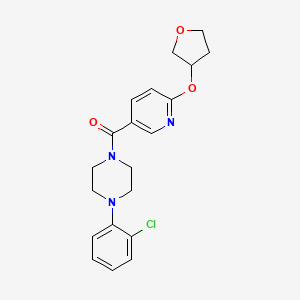

![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1,2-benzothiazole-7-carboxamide;dihydrochloride](/img/structure/B2887221.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)

![1-[4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2887231.png)

![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)